5-Amino-1,2,4-triazine-3-thiol
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Overview
Description
5-Amino-1,2,4-triazine-3-thiol is a heterocyclic compound with the molecular formula C3H4N4S. It belongs to the class of triazine derivatives, which are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, and industry . The compound is characterized by the presence of an amino group at the 5-position and a thiol group at the 3-position of the triazine ring.
Preparation Methods
The synthesis of 5-Amino-1,2,4-triazine-3-thiol can be achieved through several synthetic routes. One common method involves the reaction of aminoguanidine with carbon disulfide under basic conditions, followed by cyclization to form the triazine ring . Another approach includes the use of thiourea and hydrazine derivatives as starting materials, which undergo cyclization and subsequent functional group modifications to yield the desired compound . Industrial production methods often employ microwave-assisted synthesis and solid-phase synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
5-Amino-1,2,4-triazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
5-Amino-1,2,4-triazine-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . Additionally, the compound can interact with nucleophilic sites in biological molecules, disrupting their normal function . These interactions contribute to its antimicrobial, antifungal, and anticancer activities .
Comparison with Similar Compounds
5-Amino-1,2,4-triazine-3-thiol can be compared with other similar compounds such as 1,2,3-triazoles and 1,2,4-triazoles. While all these compounds share a triazine or triazole ring structure, this compound is unique due to the presence of both an amino and a thiol group, which confer distinct chemical reactivity and biological activity . Similar compounds include:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3-Amino-1,2,4-triazole-5-thiol
These compounds also exhibit a range of biological activities and are used in various applications, but the specific functional groups in this compound make it particularly versatile and valuable in scientific research .
Properties
CAS No. |
63979-21-5 |
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Molecular Formula |
C3H4N4S |
Molecular Weight |
128.16 g/mol |
IUPAC Name |
5-amino-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C3H4N4S/c4-2-1-5-7-3(8)6-2/h1H,(H3,4,6,7,8) |
InChI Key |
GNKJZJOBERYQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=S)N=C1N |
Origin of Product |
United States |
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